molecular formula C26H38O6 B13786415 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-pivalate CAS No. 24869-41-8

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-pivalate

Cat. No.: B13786415
CAS No.: 24869-41-8
M. Wt: 446.6 g/mol
InChI Key: AQJJGJDBTXHKCP-XDANTLIUSA-N
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Description

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-pivalate is a synthetic derivative of hydrocortisone, a glucocorticoid hormone. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-pivalate involves multiple steps. One common method starts with hydrocortisone, which undergoes esterification with pivalic acid to form the 21-pivalate ester. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and esters .

Scientific Research Applications

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-pivalate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Properties

CAS No.

24869-41-8

Molecular Formula

C26H38O6

Molecular Weight

446.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C26H38O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1

InChI Key

AQJJGJDBTXHKCP-XDANTLIUSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C(C)(C)C)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C(C)(C)C)O)C)O

Origin of Product

United States

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